3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide
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Overview
Description
3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide is a halogenated heterocyclic compound. It is a derivative of pyrazolo[4,3-b]pyridine, characterized by the presence of a bromomethyl group at the 3-position. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide typically involves the bromination of 1H-pyrazolo[4,3-b]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The compound’s reactivity is influenced by the electronic properties of the pyrazolo[4,3-b]pyridine ring system.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Uniqueness
3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide is unique due to its specific ring structure and the presence of the bromomethyl group at the 3-position. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to other similar compounds, it offers a different set of electronic and steric properties, which can be exploited in the design of novel molecules for various applications.
Properties
Molecular Formula |
C7H7Br2N3 |
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Molecular Weight |
292.96 g/mol |
IUPAC Name |
3-(bromomethyl)-2H-pyrazolo[4,3-b]pyridine;hydrobromide |
InChI |
InChI=1S/C7H6BrN3.BrH/c8-4-6-7-5(10-11-6)2-1-3-9-7;/h1-3H,4H2,(H,10,11);1H |
InChI Key |
NRNJTWCDKWPJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)CBr.Br |
Origin of Product |
United States |
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